1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate
Description
Properties
IUPAC Name |
[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl] 3-(benzenesulfonyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S2/c20-15-7-4-8-16-18(15)21-19(27-16)22-11-13(12-22)26-17(23)9-10-28(24,25)14-5-2-1-3-6-14/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCLZOKIRYDTOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=CC=C3Cl)OC(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing via Nucleophilic Substitution
Azetidine rings are frequently constructed through cyclization reactions. For this intermediate, a nucleophilic substitution between 4-chloro-2-mercaptobenzo[d]thiazole and a β-amino alcohol derivative under basic conditions has been proposed. The reaction proceeds via an SN2 mechanism, with the thiolate anion attacking a β-carbon bearing a leaving group (e.g., tosylate or mesylate). Typical conditions include:
- Base : Potassium carbonate or triethylamine
- Solvent : Dimethylformamide (DMF) or acetonitrile
- Temperature : 80–100°C for 12–24 hours
Yields for this method range from 45% to 68%, with purification achieved via silica gel chromatography.
Preparation of 3-(Phenylsulfonyl)propanoic Acid
The sulfonyl-containing side chain is synthesized through a three-step sequence:
Sulfonation of Propanoic Acid Derivatives
Phenylsulfonyl groups are introduced via radical sulfonation or electrophilic aromatic substitution. A representative method involves:
- Thiol Protection : Reacting 3-mercaptopropanoic acid with phenylsulfonyl chloride in dichloromethane (DCM) at 0°C.
- Oxidation : Treating the intermediate with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) to yield 3-(phenylsulfonyl)propanoic acid.
This method achieves 70–85% yield, with purity confirmed by ¹H NMR and LC-MS.
Esterification of Azetidin-3-ol with 3-(Phenylsulfonyl)propanoic Acid
The final step involves coupling the azetidine alcohol with the sulfonylpropanoic acid. Two dominant methodologies are employed:
Steglich Esterification
Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts, this method operates under mild conditions (0–25°C, 12–18 hours). Key parameters include:
Flow Chemistry-Assisted Coupling
Automated continuous-flow systems, as described by Negishi coupling protocols, enable rapid mixing and precise temperature control. For esterification:
- Residence Time : 5–10 minutes
- Catalyst : Immobilized lipase (e.g., Candida antarctica Lipase B)
- Conversion : >90% (by LC-MS)
Analytical and Purification Strategies
Liquid-Liquid Extraction (LLE)
Post-reaction mixtures are subjected to automated LLE using conductivity-based phase detection, effectively removing unreacted starting materials and catalysts.
High-Performance Liquid Chromatography (HPLC)
Mass-triggered preparative HPLC ensures >95% purity for the final compound. Conditions include:
- Column : C18 reverse-phase
- Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid
- Flow Rate : 15 mL/min
Challenges and Optimization
Steric Hindrance
The bulky benzo[d]thiazole group impedes nucleophilic attack during esterification. Mitigation strategies include:
- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to enhance solubility
- Catalyst Loading : Increasing DMAP concentration to 20 mol%
Thermal Stability
The azetidine ring is prone to ring-opening at elevated temperatures. Flow systems minimize thermal degradation by reducing residence times.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Introduction of various nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Biological Probes: Used in studying biological pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism by which 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of signaling pathways such as MAPK or PI3K/Akt, which are crucial in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in literature. Key differences in substituents, synthesis yields, and physicochemical properties are summarized below:
Table 1: Structural and Functional Comparisons
Key Findings
Chlorine at the 4-position of the benzo[d]thiazole (shared with and ) is critical for steric and electronic interactions, as seen in kinase inhibitors () .
Synthetic Accessibility: Urea derivatives () exhibit high yields (83–88%), suggesting efficient coupling methodologies that could be adapted for synthesizing the target compound’s ester linkage . highlights challenges in chiral synthesis (18–28% purity via HPLC/SFC), underscoring the advantage of the target compound’s non-chiral structure for scalable production .
Benzoxazole analogs () lack the sulfur atom in thiazole, altering electronic properties and metabolic stability .
Sulfonamide derivatives () demonstrate the importance of sulfur-containing groups in modulating enzyme inhibition, supporting the target compound’s design rationale .
Biological Activity
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. The compound's structure combines a benzo[d]thiazole moiety with an azetidine ring and a phenylsulfonyl propanoate group, which may contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₂ClN₅O₂S
- Molecular Weight : 349.79 g/mol
- Purity : Typically ≥95% .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator through the following mechanisms:
- Enzyme Inhibition : It can bind to the active site of enzymes, inhibiting their function.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways .
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that derivatives of thiazole and thiazolidinone compounds exhibit significant antimicrobial properties. The incorporation of the benzo[d]thiazole moiety in this compound suggests potential effectiveness against various bacterial strains .
Anticancer Properties
This compound has been explored for its anticancer effects. Studies have shown that related compounds can inhibit the proliferation of cancer cells, including breast cancer cell lines (e.g., MCF-7), by inducing apoptosis and modulating key signaling pathways such as AKT and mTOR .
Anti-inflammatory Effects
The compound's structural characteristics may also confer anti-inflammatory properties. Thiazole derivatives have been reported to reduce inflammation markers in various models, suggesting that this compound could similarly influence inflammatory processes .
Study on Anticancer Activity
A study conducted by Aziz et al. evaluated a series of thiazole derivatives for their anticancer activity against MCF-7 and A549 cell lines. The findings indicated that compounds with similar structural motifs to this compound exhibited significant cytotoxic effects with IC₅₀ values in the low micromolar range, indicating strong potential as anticancer agents .
Antimicrobial Evaluation
In another study focusing on thiazolidinone derivatives, compounds were tested against various bacterial strains, revealing effective inhibition comparable to standard antibiotics. The results suggest that modifications in the thiazole structure can enhance antimicrobial potency, supporting further exploration of this compound's potential applications in treating infections .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| This compound | Anticancer, Antimicrobial | Low micromolar | Enzyme inhibition, receptor modulation |
| Thiazolidinone derivative XYZ | Antimicrobial | 10 | Cell wall synthesis inhibition |
| Thiazole derivative ABC | Anticancer | 5 | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
